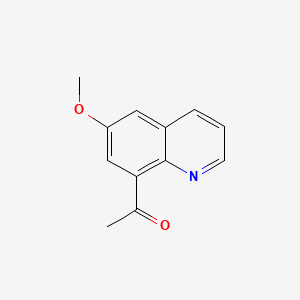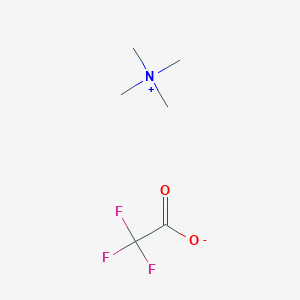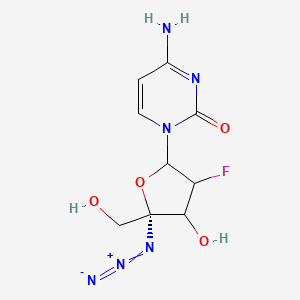
4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone;4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azvudine is an antiviral drug that acts as a reverse transcriptase inhibitor. It was initially discovered for the treatment of hepatitis C and has since been investigated for use against other viral diseases such as AIDS and COVID-19. Azvudine has been granted conditional approval in China for these uses .
Vorbereitungsmethoden
Azvudine, also known as 2′-deoxy-2′-β-fluoro-4′-azidocytidine, is synthesized through a series of chemical reactions. The synthetic route involves the fluorination of cytidine, followed by azidation. The reaction conditions typically involve the use of fluorinating agents and azidating reagents under controlled temperatures and pressures. Industrial production methods for azvudine involve scaling up these reactions while ensuring the purity and yield of the final product .
Analyse Chemischer Reaktionen
Azvudine undergoes various chemical reactions, including:
Oxidation: Azvudine can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the azido group in azvudine.
Substitution: Azvudine can undergo nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Azvudine has a wide range of scientific research applications:
Chemistry: Azvudine is used as a model compound in studying nucleoside analogs and their chemical properties.
Biology: In biological research, azvudine is used to study its effects on viral replication and its interactions with cellular enzymes.
Medicine: Azvudine is being investigated for its potential to treat various viral infections, including HIV and COVID-19. It has shown promise in clinical trials for reducing viral load and improving patient outcomes.
Industry: Azvudine is used in the pharmaceutical industry for the development of antiviral drugs and therapies
Wirkmechanismus
Azvudine exerts its effects by inhibiting the RNA-dependent RNA polymerase enzyme in viruses. This inhibition prevents the replication of viral RNA, thereby reducing the viral load in infected individuals. Azvudine also modulates the expression of proteins such as P-glycoprotein, MRP2, and BCRP, which play roles in drug resistance and cellular transport .
Vergleich Mit ähnlichen Verbindungen
Azvudine is similar to other nucleoside reverse transcriptase inhibitors such as zidovudine and lamivudine. azvudine has unique properties that make it effective against a broader range of viruses. Unlike zidovudine, which primarily targets HIV, azvudine has shown efficacy against hepatitis C, HIV, and COVID-19. This broader spectrum of activity makes azvudine a valuable compound in antiviral research and therapy .
Eigenschaften
Molekularformel |
C9H11FN6O4 |
|---|---|
Molekulargewicht |
286.22 g/mol |
IUPAC-Name |
4-amino-1-[(5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5?,6?,7?,9-/m1/s1 |
InChI-Schlüssel |
KTOLOIKYVCHRJW-WIXLMEMESA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)C2C(C([C@](O2)(CO)N=[N+]=[N-])O)F |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


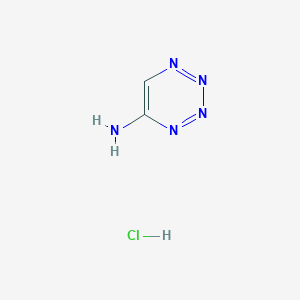

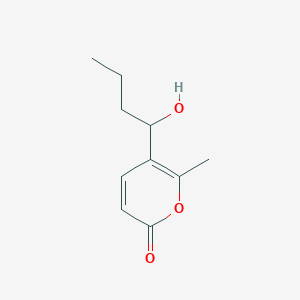
![1-(2,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120710.png)
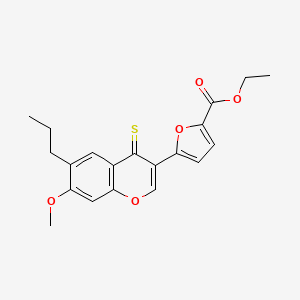
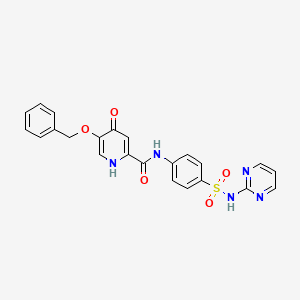
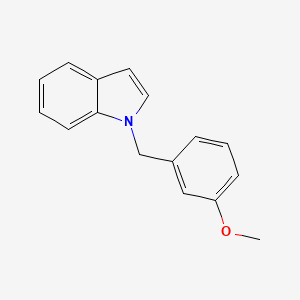
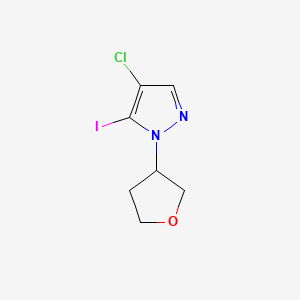
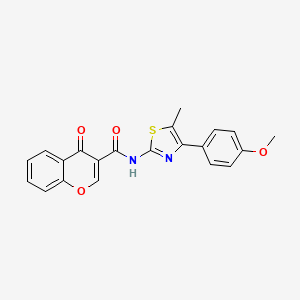

![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)
